Ethyl 3-fluoro-2-methoxybenzoate

Description

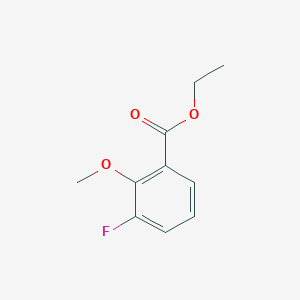

Ethyl 3-fluoro-2-methoxybenzoate (CAS 1106304-72-6) is an aromatic ester with the molecular formula C10H11FO3 and an inferred molecular weight of 198.19 g/mol (calculated from structural analogs). This compound features a benzene ring substituted with a fluorine atom at position 3, a methoxy group (-OCH3) at position 2, and an ethyl ester (-COOCH2CH3) at position 1.

Properties

IUPAC Name |

ethyl 3-fluoro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-3-14-10(12)7-5-4-6-8(11)9(7)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWABSZUZCPYEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 3-fluoro-2-methoxybenzoate finds applications in various fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical studies to understand the effects of fluorinated compounds on biological systems.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-fluoro-2-methoxybenzoate exerts its effects depends on its specific application. In drug discovery, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target, often involving interactions with enzymes or receptors. The methoxy group can also influence the compound's solubility and metabolic stability.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between Ethyl 3-fluoro-2-methoxybenzoate and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Features |

|---|---|---|---|---|---|

| This compound | 1106304-72-6 | C10H11FO3 | ~198.19 | 3-F, 2-OCH3, 1-COOCH2CH3 | Fluorine and methoxy enhance polarity |

| Ethyl 2-methoxybenzoate | 7335-26-4 | C10H12O3 | 180.20 | 2-OCH3, 1-COOCH2CH3 | Lacks fluorine; simpler electronic profile |

| Ethyl 3-fluoro-2-methylbenzoate | 114312-57-1 | C10H11FO2 | 182.19 | 3-F, 2-CH3, 1-COOCH2CH3 | Methyl vs. methoxy alters steric/electronic effects |

| Mthis compound | 106428-04-0 | C9H9FO3 | 184.16 | 3-F, 2-OCH3, 1-COOCH3 | Methyl ester reduces lipophilicity |

| Ethyl 2-chloro-6-fluoro-3-methylbenzoate | 1379295-48-3 | C10H10ClFO2 | 216.64 | 2-Cl, 6-F, 3-CH3, 1-COOCH2CH3 | Halogen diversity increases bioactivity |

Functional Group and Reactivity Analysis

- Fluorine vs. Hydrogen : The fluorine atom in this compound (vs. Ethyl 2-methoxybenzoate) increases electronegativity, polarizing the aromatic ring and directing electrophilic substitution reactions to specific positions. This enhances suitability for synthesizing fluorinated bioactive molecules .

- Methoxy (-OCH3) vs. Methyl (-CH3) : The methoxy group is strongly electron-donating via resonance, while methyl is weakly donating via induction. This difference impacts reaction rates in nucleophilic acyl substitution or hydrolysis. For example, this compound may hydrolyze faster than its methyl-substituted analog (Ethyl 3-fluoro-2-methylbenzoate) under acidic conditions .

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity and boiling points than methyl esters. Mthis compound (MW 184.16) is lighter and may have better solubility in polar solvents compared to its ethyl counterpart .

Biological Activity

Ethyl 3-fluoro-2-methoxybenzoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of approximately 200.19 g/mol. The compound features a methoxy group and a fluorine atom on the benzoate structure, which enhances its reactivity and potential applications in biological systems.

The synthesis of this compound typically involves the following steps:

- Starting Material : The synthesis begins with the appropriate substituted benzoic acid.

- Fluorination : A fluorination reaction is performed to introduce the fluorine atom at the 3-position.

- Esterification : The resulting acid is then reacted with ethanol in the presence of an acid catalyst to form this compound.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:

- Modification of Biological Molecules : The compound can modify proteins and nucleic acids, aiding in the study of their functions and interactions.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets are still under investigation.

Antifungal Activity

Recent studies have shown that compounds similar to this compound exhibit antifungal properties. For instance, a related compound demonstrated good antifungal activity against several plant pathogens, including Sclerotinia sclerotiorum and Rhizoctonia solani, with inhibition rates exceeding 80% at concentrations around 50 µg/mL .

| Compound | Target Pathogen | Inhibition Rate (%) |

|---|---|---|

| This compound | S. sclerotiorum | >80 |

| This compound | R. solani | 80.8 |

Case Studies

- Antifungal Studies : A study evaluating various fluorinated benzoates found that those with electron-donating groups at specific positions on the benzene ring exhibited enhanced antifungal activity against phytopathogenic fungi . This suggests that this compound may be optimized for similar applications.

- Enzymatic Inhibition : Research into related compounds indicates that modifications at the methoxy position can significantly alter inhibitory effects on enzymes such as topoisomerases, which are critical for DNA replication and transcription .

Future Directions

The biological activity of this compound warrants further investigation to elucidate its mechanisms and potential therapeutic applications. Future research should focus on:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and toxicity profiles.

- Mechanistic Studies : Identifying specific molecular targets and pathways affected by the compound.

- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to enhance bioactivity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.